N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine
Description
Properties
IUPAC Name |
2-N,2-N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXXHLHBRIGHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=NC(=C2S1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-d]pyrimidines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N2,N2-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study : A research study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM in MCF-7 cell lines .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth .
Neuroprotective Effects
Another promising application is in neuroprotection. Studies suggest that this compound may help mitigate neurodegenerative processes.
Mechanism of Action
The mechanism of action of N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and cell death in cancer cells . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Anticancer Activity Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in compound 3b significantly enhances anticancer activity due to increased lipophilicity and metabolic stability . Chlorine and Phenyl Groups: Compound 5a (7-Cl, 3,5-diphenyl) demonstrates potent cytotoxicity, likely due to steric and electronic interactions with cellular targets . Amino vs. Thione/Oxo Groups: The dimethylamino groups in the target compound may reduce direct interactions with enzymatic active sites compared to thione or oxo derivatives, altering its mechanism of action .
Antimicrobial vs. Anticancer Profiles Derivatives with 2-thione and 7-amino groups (e.g., 4a-e) show antimicrobial activity, suggesting that polar substituents favor interactions with bacterial enzymes . In contrast, bulky aromatic substituents (e.g., diphenyl in 5a) correlate with anticancer activity, likely due to improved binding to hydrophobic pockets in human kinases .
Impact of Fluorination
Physicochemical Properties
| Property | Target Compound | 5a | 3b |
|---|---|---|---|
| Molecular Weight | 167.19 g/mol | 355.81 g/mol | 357.76 g/mol |
| LogP (Predicted) | 1.2 | 3.8 | 4.1 |
| Solubility (mg/mL) | 0.5–1.0 | <0.1 | <0.1 |
| Melting Point | Not reported | 156–176°C | 176°C |
The dimethylamino groups in the target compound result in lower molecular weight and higher solubility compared to halogenated or aromatic analogs, which may favor oral bioavailability .
Structure-Activity Relationship (SAR) Insights
- Position 2: Thione/oxo groups enhance hydrogen bonding with targets (e.g., kinases), while dimethylamino groups may prioritize passive diffusion over direct binding .
- Position 5: EWGs (CF₃, Cl) improve anticancer activity, whereas methyl groups correlate with antimicrobial effects .
- Position 7: Chlorine or amino substituents modulate selectivity; chloro derivatives favor cytotoxicity, while amines may enable CNS penetration .
Biological Activity
N2,N2-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- IUPAC Name : N2,N2-dimethylthiazolo[4,5-d]pyrimidine-2,7-diamine
- CAS Number : 2361645-48-7
- Molecular Formula : C7H9N5S
- Molecular Weight : 181.25 g/mol
Synthesis
The synthesis of thiazolo[4,5-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methods for similar compounds involving thiazole and pyrimidine rings.
Antimicrobial Activity
Research has shown that thiazolo[4,5-d]pyrimidine derivatives exhibit varying degrees of antimicrobial activity. A study evaluated several derivatives against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8e | S. aureus | < 50 µg/mL |
| 8f | E. coli | < 100 µg/mL |
| 8j | P. aeruginosa | > 100 µg/mL |
These findings suggest that while some derivatives are effective against Gram-positive bacteria, their efficacy against Gram-negative strains is limited .
Immunomodulatory Effects
In a comparative study of nucleoside analogues including thiazolo[4,5-d]pyrimidines, it was found that certain compounds significantly enhanced murine immune functions. Notably, compounds structurally related to this compound exhibited notable immunoactivity when tested against known active agents like 8-bromoguanosine. The most active compound showed greater immunoactivity than other tested nucleosides in various assays .
Case Studies and Research Findings
- Anti-inflammatory Activity : A derivative of thiazolo[3,2-a]pyrimidine was shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
- Neuropsychiatric Applications : Research indicates that thiazolo[4,5-d]pyrimidines may interfere with corticotropin-releasing factor (CRF) receptor binding, which could be beneficial in managing stress-related disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N²,N²-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine derivatives?
- Methodology : A two-step approach is commonly employed:
Core Formation : React 4-amino-5-carboxamido-thiazole derivatives with dimethylamine or dimethylating agents (e.g., dimethyl sulfate) to introduce the N²,N²-dimethyl group.
Cyclization : Use catalysts like L-proline or ZnONP to facilitate cyclization under mild conditions (60–80°C, 6–12 hours), forming the thiazolo[4,5-d]pyrimidine core .
- Characterization : Confirm structure via H/C-NMR (e.g., δ 2.98 ppm for CH groups) and IR (e.g., 1700–1716 cm for C=O/C=S) .
Q. How is the structural integrity of the thiazolo[4,5-d]pyrimidine core validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond angles and confirms the bicyclic framework (e.g., C-S-C bond angles ~105°) .
- Mass Spectrometry : ESI-MS detects [M+H] or [M-H] ions, with deviations <2 ppm from theoretical values .
- Elemental Analysis : Carbon/nitrogen content must align with calculated values (e.g., C: 41.44–45.76%; N: 11.49–16.55%) .
Q. What preliminary biological screening models are used for this compound?
- In Vitro Assays :
- Anticancer : NCI-60 cell line panel (5-dose testing) to determine GI values; compounds with GI <10 µM progress to advanced studies .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ≤25 µg/mL deemed promising .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated derivatives (e.g., 7-chloro or 5-trifluoromethyl analogs)?
- Key Parameters :
- Solvent Selection : Butan-1-ol or acetonitrile improves solubility of hydrophobic intermediates (e.g., 7-chloro derivatives) .
- Catalyst Tuning : EtN (1.1 eq.) enhances nucleophilic substitution at position 7, reducing side reactions (e.g., aryl bromine displacement) .
- Reaction Time : Prolonged reflux (8–12 hours) increases yields of trifluoromethyl-substituted derivatives to >70% .
Q. What structural modifications enhance CXCR2 receptor antagonism or CRF1 receptor affinity?
- SAR Insights :
- Position 7 : Secondary amines (e.g., N,N-diethylamine) boost CRF1 antagonism (IC <100 nM) by improving hydrophobic interactions .
- Position 5 : Electronegative groups (e.g., CF) enhance CXCR2 binding via dipole interactions; 5-CF derivatives show 10-fold higher potency than methyl analogs .
- Position 2 : Thione (C=S) groups improve metabolic stability over ketones (C=O) in vivo .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Strategies :
- Mechanistic Profiling : Use COMPARE analysis (NCI-60 data) to correlate activity with known targets (e.g., topoisomerase inhibition) .
- Metabolic Stability Assays : LC-MS/MS quantifies intracellular drug accumulation; discrepancies may arise from efflux pump variability (e.g., MDR1 expression) .
- Redox Profiling : Measure ROS generation via DCFH-DA assay; compounds inducing oxidative stress may show cell line-specific toxicity .
Q. What computational tools predict pharmacokinetic properties of thiazolo[4,5-d]pyrimidine derivatives?
- In Silico Methods :
- ADMET Prediction : SwissADME estimates logP (optimal range: 2–4) and BBB permeability .
- Molecular Docking : AutoDock Vina models interactions with CRF1 (PDB: 4K5Y) or CXCR2 (PDB: 6LFO) to prioritize analogs with high docking scores (<-9 kcal/mol) .
- QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate with antibacterial activity (R >0.85 in training sets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
